molecular formula C14H26N2O2 B12269665 N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12269665
M. Wt: 254.37 g/mol
InChI Key: FJRNTFKRXDKSEK-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and an oxolan-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-tert-butyl-1-(oxolan-3-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)15-13(17)12-4-6-16(9-12)8-11-5-7-18-10-11/h11-12H,4-10H2,1-3H3,(H,15,17)

InChI Key

FJRNTFKRXDKSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2CCOC2

Origin of Product

United States

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